molecular formula C16H20N2O3S B11688479 Pentyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate

Pentyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate

Cat. No.: B11688479
M. Wt: 320.4 g/mol
InChI Key: NBHTXMYDWGAAHN-UHFFFAOYSA-N
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Description

Pentyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is a chemical compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate typically involves the reaction of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol with pentyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Pentyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate stands out due to its unique combination of the oxadiazole ring and the sulfanyl acetate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

pentyl 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C16H20N2O3S/c1-3-4-5-10-20-14(19)11-22-16-18-17-15(21-16)13-8-6-12(2)7-9-13/h6-9H,3-5,10-11H2,1-2H3

InChI Key

NBHTXMYDWGAAHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)C

Origin of Product

United States

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